

IUPAC name for C14H25NO4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate*

Cat. No.: B163902

[Get Quote](#)

An In-Depth Technical Guide to the Isomeric Landscape of C14H25NO4 for Drug Discovery Professionals

Abstract

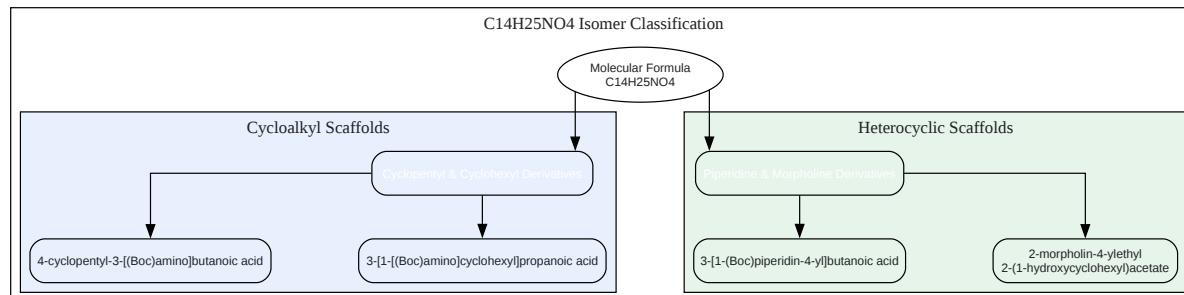
The molecular formula C14H25NO4 does not define a single chemical entity but rather represents a vast landscape of structural isomers. For researchers, scientists, and drug development professionals, this isomeric diversity presents both a formidable challenge and a significant opportunity. A subtle shift in atomic connectivity can dramatically alter a compound's pharmacological, pharmacokinetic, and toxicological profile. This guide provides a comprehensive framework for navigating the chemical space of C14H25NO4. We will dissect the structural variations among known isomers, discuss their predictable physicochemical properties, outline robust synthetic and analytical strategies, and propose a systematic workflow for characterization and biological evaluation. This document serves as a technical resource to empower scientists to unlock the therapeutic potential hidden within this single molecular formula.

The Isomeric Challenge: Beyond a Single IUPAC Name

In drug discovery, precision is paramount. While a molecular formula provides the elemental composition, it is the unique three-dimensional arrangement of these atoms that dictates biological function.^{[1][2]} The formula C14H25NO4 can correspond to numerous molecules with different scaffolds, functional group positions, and stereochemistry. These structural isomers

can exhibit profoundly different interactions with biological targets, leading to divergent therapeutic effects, metabolic pathways, and safety profiles.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Regulatory bodies such as the FDA emphasize the need to treat stereoisomers as separate drugs, requiring distinct characterization and evaluation.[\[7\]](#)[\[8\]](#) This underscores the necessity of moving beyond the molecular formula to a detailed structural understanding. This guide will use representative isomers of C14H25NO4 to illustrate key principles and methodologies applicable to the broader challenge of isomeric complexity in pharmaceutical research.


Structural Landscape of Representative C14H25NO4 Isomers

Analysis of public chemical databases, such as PubChem, reveals a variety of scaffolds for C14H25NO4. A predominant feature among many of these isomers is the presence of a tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide and medicinal chemistry for the protection of amine functionalities.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

The isomers can be broadly categorized by their core structures:

- Cycloalkyl Derivatives: These compounds incorporate saturated carbocyclic rings like cyclopentane and cyclohexane. The rigidity and lipophilicity of these rings can significantly influence receptor binding and membrane permeability.
- Piperidine Derivatives: The piperidine ring is a privileged scaffold found in numerous approved drugs.[\[15\]](#)[\[16\]](#)[\[17\]](#) Its basic nitrogen atom can be crucial for target engagement and can influence physicochemical properties like solubility.
- Acyclic and Other Scaffolds: This category includes linear and other non-cyclic structures.

Below is a classification of several known C14H25NO4 isomers.

[Click to download full resolution via product page](#)

Caption: Classification of representative C14H25NO4 isomers.

Table 1: Representative Isomers of C14H25NO4 and Their Structural Features

IUPAC Name	PubChem CID	Core Scaffold	Key Functional Groups	Predicted XlogP
4-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid	136574240	Cyclopentyl	Carboxylic Acid, Boc-Carbamate	3.0
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]propanoic acid	56990247	Cyclohexyl	Carboxylic Acid, Boc-Carbamate	2.4
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]peridin-4-yl]butanoic acid	71691536	Piperidine	Carboxylic Acid, Boc-Carbamate	2.1
2-morpholin-4-ylethyl 2-(1-hydroxycyclohexyl)acetate	3053871	Morpholine, Cyclohexyl	Ester, Tertiary Amine, Tertiary Alcohol	-

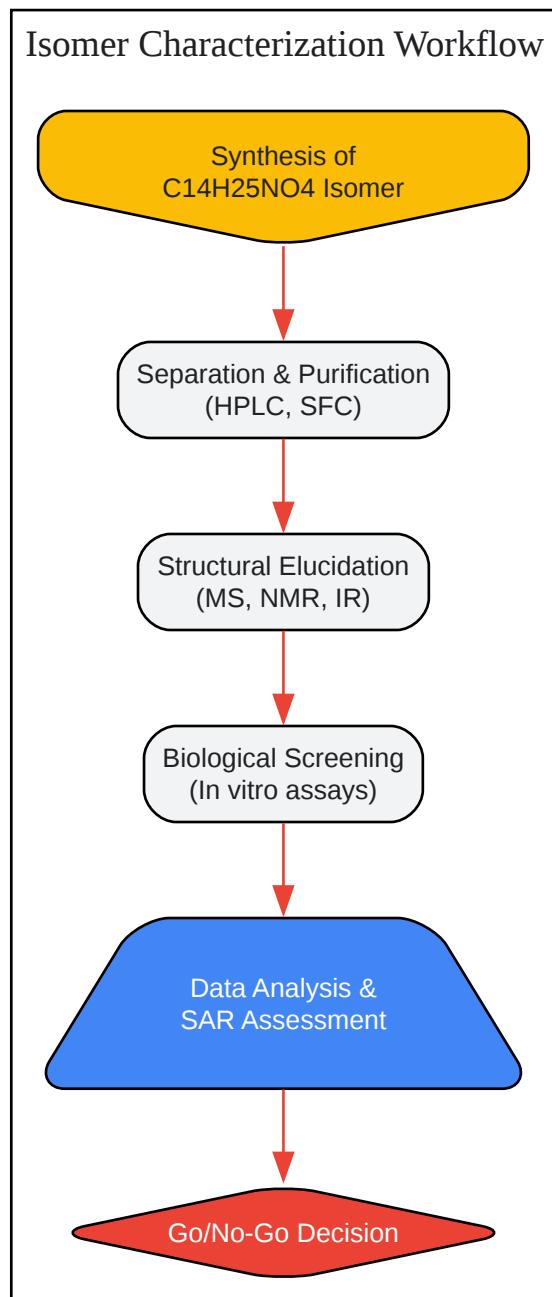
Synthetic Strategy: The Boc Protection Protocol

The prevalence of the Boc group among C₁₄H₂₅NO₄ isomers necessitates a robust understanding of its application. The Boc group is installed to prevent the nucleophilic amine from participating in undesired side reactions during subsequent synthetic steps.[\[14\]](#) It is stable under most basic and nucleophilic conditions but can be readily removed with acid, providing crucial orthogonality in multi-step syntheses.[\[12\]](#)

Experimental Protocol: N-Boc Protection of a Generic Amino Acid

This protocol describes a standard procedure for protecting a primary or secondary amine, a foundational step for synthesizing many of the isomers discussed.

- **Dissolution:** Dissolve the starting amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
- **Base Addition:** Add triethylamine (Et₃N, 1.5 eq) to the solution. Causality: The base deprotonates the ammonium salt of the amino acid, liberating the free amine to act as a nucleophile. It also neutralizes the acidic byproduct of the reaction.
- **Reagent Addition:** Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring at room temperature. Causality: (Boc)₂O is the electrophilic source of the Boc group. Portion-wise addition controls the reaction rate and temperature.
- **Reaction Monitoring:** Stir the reaction for 2-4 hours, monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC). Self-Validation: A successful reaction is confirmed by the disappearance of the starting material spot (which stains with ninhydrin) and the appearance of a new, higher R_f product spot (which does not).
- **Work-up:** Dilute the reaction mixture with water and perform an aqueous work-up to remove water-soluble byproducts.
- **Extraction:** Extract the aqueous layer with ethyl acetate. The Boc-protected product is organic-soluble.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization if necessary.



[Click to download full resolution via product page](#)

Caption: General workflow for N-Boc protection of an amino acid.

A Self-Validating Framework for Isomer Characterization

For any novel compound, including an isomer of C₁₄H₂₅NO₄, a rigorous and systematic characterization is essential to establish its identity, purity, and potential for development. This process forms a self-validating loop where data from orthogonal techniques must converge to confirm the proposed structure.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for the characterization of a novel isomer.

Step 1: Separation and Purification

Given that synthetic routes may produce multiple isomers, robust separation is the first critical step.

- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating compounds based on polarity. Reversed-phase HPLC is often the method of choice for these types of molecules.
- Supercritical Fluid Chromatography (SFC): Particularly powerful for separating stereoisomers (chiral separation) and is often faster and uses less organic solvent than HPLC.^[7]

Step 2: Structural Elucidation

A combination of spectroscopic methods is required to unambiguously determine the atomic connectivity.

- Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental formula C₁₄H₂₅NO₄. Fragmentation patterns can offer clues about the structure.^[18]
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for mapping the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals reveal the precise connectivity of the atoms.
- Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. A strong absorption between 1680-1720 cm⁻¹ is characteristic of the carbamate carbonyl in the Boc group.^[19]

Table 2: Expected Spectroscopic Data for a Representative Isomer (3-[1-(Boc)piperidin-4-yl]butanoic acid)

Technique	Feature	Expected Observation
HRMS	$[M+H]^+$	Exact mass corresponding to C ₁₄ H ₂₆ NO ₄ ⁺
¹³ C NMR	Carbamate C=O	~155 ppm
Carboxylic Acid C=O		~175-180 ppm
Boc Quaternary C		~80 ppm
¹ H NMR	Boc Protons	Singlet, 9H, ~1.4 ppm
IR	Carbamate C=O Stretch	Strong absorption, ~1690 cm ⁻¹
Carboxylic Acid O-H Stretch		Broad absorption, ~2500-3300 cm ⁻¹

Step 3: Biological Evaluation

The elucidated structure guides the initial biological screening strategy.

- Target-Based Screening: The presence of specific scaffolds can suggest relevant targets. For example, cyclohexane carboxylic acid derivatives have been investigated as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[20] Piperidine-containing molecules are known to interact with a wide range of receptors and enzymes in the central nervous system.[17][21]
- Phenotypic Screening: If a clear target is not apparent, phenotypic screens (e.g., cell viability, antibacterial activity) can uncover unexpected biological effects. For instance, certain Boc-protected dipeptides have demonstrated broad-spectrum antibacterial activity.[22][23]

Conclusion

The molecular formula C₁₄H₂₅NO₄ is not an endpoint but a starting point for in-depth scientific investigation. It represents a diverse collection of isomeric structures, each with the potential for unique biological activity. For drug development professionals, successfully navigating this complexity requires a multi-faceted approach grounded in expert organic synthesis, rigorous analytical characterization, and strategic biological evaluation. By systematically separating, identifying, and testing these isomers, the research community can efficiently sift through the

chemical space to identify promising new therapeutic candidates. This guide provides a foundational framework for that endeavor, transforming the challenge of isomerism into an opportunity for discovery.

References

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- Dwivedi, A., & St-Pierre, Y. (2015). Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). In Ion Mobility-Mass Spectrometry. Methods in Molecular Biology. [\[Link\]](#)
- Hodous, B. L., & Scanlan, T. S. (2001). Synthesis of Boc-protected bicycloproline. *Organic Letters*, 3(22), 3427–3429. [\[Link\]](#)
- The Role of Isomerism in Biological Activity. (n.d.). Solubility of Things. [\[Link\]](#)
- Bioanalytical Method Development: Isomers. (n.d.). BioPharma Services. [\[Link\]](#)
- Peptide Synthesis. (2024). Chemistry LibreTexts. [\[Link\]](#)
- The Significance of Amino Acid Derivatives in Pharmaceutical Manufacturing: A Look at Boc-2-Aminobutanoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025).
- Singh, J., et al. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. *Biopolymers*. [\[Link\]](#)
- Process for preparing Boc protected amino acid by (Boc)2O. (2006).
- A review of drug isomerism and its significance. (2025).
- Patel, M., et al. (n.d.). Antimicrobial activity of self-assembled structures formed by protected amino acids. *ChemRxiv*. [\[Link\]](#)
- Chapter 6: Isomerism in Organic Compounds and Drug Molecules: Chemistry and Significance in Biology. (2023). In *Principles of Organic Chemistry for B.Sc. Nursing Students*.
- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997).
- Cole, J., et al. (n.d.). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
- Understanding Boc-Protected Amino Acids: Essential Tools for Research Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. *European Journal of Medicinal Chemistry*. [\[Link\]](#)
- (1,1'-Bicyclohexyl)-1-carboxylic acid. (n.d.). PubChem. [\[Link\]](#)

- Development of New Stereoisomeric Drugs. (1992). U.S.
- Cyclohexanecarboxylic acid. (n.d.). Wikipedia. [\[Link\]](#)
- Wang, T., & Olumolade, O. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [\[Link\]](#)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [\[Link\]](#)
- The Development of Single-Isomer Molecules: Why and How. (2014). CNS Spectrums. [\[Link\]](#)
- Cyclohexanecarboxylic acid. (n.d.). PubChem. [\[Link\]](#)
- Isomers and Isomerism. (n.d.). University of Technology, Iraq. [\[Link\]](#)
- Piperidine and acetic acid as catalysts for Knoevenagel condensation. (n.d.).
- Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase. (2022).
- Pharmacological Applications of Piperidine Deriv
- Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. (1998).
- Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute. [\[Link\]](#)
- Properties and Trends of Organic Compounds. (n.d.). Student Academic Success, University of Central Florida. [\[Link\]](#)
- Boc Protected Compounds. (n.d.). ASNA Company for advanced technologies Ltd. [\[Link\]](#)
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [\[Link\]](#)
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2018). Molecules. [\[Link\]](#)
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. [\[Link\]](#)
- High-Performance Liquid Chromatographic Separation of Stereoisomers of β -Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). Molecules. [\[Link\]](#)
- Isomerism in Organic Compounds. (2022). Chemistry Notes. [\[Link\]](#)
- Dr.
- Structural Isomerism. (n.d.). Doc Brown's Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. bocsci.com [bocsci.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Buy 2-(Piperidin-4-ylidene)acetic acid hydrochloride | 84839-57-6 [smolecule.com]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
- 22. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [IUPAC name for C14H25NO4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163902#iupac-name-for-c14h25no4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com